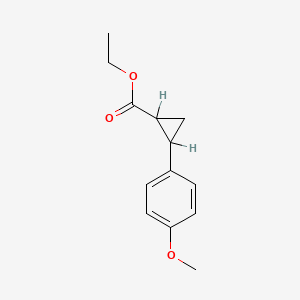

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIFCHLLDTWCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976980 | |

| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-64-9 | |

| Record name | NSC55526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Foreword: The Cyclopropane Moiety in Modern Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a cornerstone of modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon it a reactivity profile that is distinct from its acyclic or larger-ring counterparts. When incorporated into molecular scaffolds, it can act as a conformationally rigid linker, a bioisostere for double bonds, and a tool for modulating physicochemical properties such as lipophilicity and metabolic stability. This guide focuses on a specific, valuable exemplar of this class: Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. By wedding the cyclopropane core to an electronically significant methoxyphenyl group and a versatile ethyl ester handle, this compound emerges as a pivotal building block for complex molecular architectures and a subject of interest for bioactive compound development.

Core Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a cyclopropane ring substituted with an ethyl ester and a para-methoxyphenyl group.[1] This combination of functional groups dictates its chemical behavior and potential applications. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, while the ester provides a convenient point for chemical modification.[1] The compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents.[1]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6142-64-9 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][3] |

| Molecular Weight | 220.26 g/mol | [1] |

| IUPAC Name | ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | [3] |

| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [1][3] |

| InChI Key | LNIFCHLLDTWCIH-UHFFFAOYSA-N | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Predicted XlogP | 2.3 | [3] |

| Monoisotopic Mass | 220.10994 Da |[3] |

Synthesis and Mechanistic Considerations

The principal route for synthesizing this compound is the cyclopropanation of 4-methoxystyrene with ethyl diazoacetate (EDA).[4] This reaction exemplifies the transfer of a carbene (or carbenoid) species to an alkene double bond.

Causality in Synthetic Strategy:

The choice of this pathway is dictated by the commercial availability of the starting materials and the efficiency of carbene-transfer reactions. The reaction's stereochemical outcome (the cis/trans relationship between the aryl and ester groups) is highly dependent on the catalyst employed. Transition metal complexes, particularly those based on rhodium and ruthenium, are known to be effective catalysts for this transformation, often providing high diastereoselectivity.[5][6] More recently, photocatalytic methods have been developed that can achieve stereoconvergent cyclopropanation, meaning a mixture of alkene isomers can be converted into a single cyclopropane isomer.[7] This is rationalized by the formation of a triplet carbene intermediate that reacts in a stepwise fashion, allowing for bond rotation before the final ring closure.[7]

General Experimental Protocol: Catalytic Cyclopropanation

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen catalyst (e.g., Rh₂(OAc)₄, typically 0.1-1 mol%).

-

Solvent and Alkene: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene), followed by 4-methoxystyrene (1.0 equivalent).

-

Diazo Compound Addition: Begin stirring the solution and add ethyl diazoacetate (1.1-1.5 equivalents) dropwise via a syringe pump over several hours. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, minimizing the formation of dimerization byproducts like diethyl maleate and fumarate.[8]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Unambiguous identification of the final product is paramount. The following data represents the expected analytical signatures for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 6.8-7.2 ppm (two doublets) |

| Methoxy Group (OCH₃) | δ ≈ 3.8 ppm (singlet, 3H) | |

| Ethyl Ester (OCH₂CH₃) | δ ≈ 4.1 ppm (quartet, 2H) & δ ≈ 1.2 ppm (triplet, 3H) | |

| Cyclopropyl Protons (CH, CH₂) | δ ≈ 1.2-2.5 ppm (complex multiplets, 3H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 172-174 ppm |

| Aromatic Carbons | δ ≈ 114-160 ppm (including ipso, ortho, meta, para carbons) | |

| Methoxy Carbon (OCH₃) | δ ≈ 55 ppm | |

| Ethyl Ester Carbons (OCH₂CH₃) | δ ≈ 60 ppm (CH₂) & δ ≈ 14 ppm (CH₃) | |

| Cyclopropyl Carbons | δ ≈ 16-28 ppm | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1730 cm⁻¹ |

| C-O Stretch (Ester & Ether) | ~1250 cm⁻¹ (asymmetric) & ~1030 cm⁻¹ (symmetric) | |

| Aromatic C=C Stretch | ~1610, 1515 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 220 |

| | Key Fragments | Loss of -OCH₂CH₃ (m/z=175), Loss of -COOCH₂CH₃ (m/z=147) |

Note: Actual shifts can vary based on solvent and isomeric configuration (cis/trans).

Potential Applications in Drug Discovery and Synthesis

The unique structural features of this compound make it an attractive scaffold for medicinal chemistry and a versatile intermediate in organic synthesis.

-

Medicinal Chemistry: The cyclopropane ring is often used as a metabolically stable and conformationally constrained bioisostere of a carbon-carbon double bond. Its incorporation can lead to improved pharmacokinetic profiles. The 4-methoxyphenyl moiety is present in numerous biologically active compounds, where it can engage in key binding interactions with protein targets. While direct biological activity for this specific ester is not extensively documented, related structures with cyclopropane cores show a wide range of activities, including potential as 5-HT₁ₐ receptor antagonists and other CNS-active agents.[9][10] Furthermore, substituted cyclopropanecarboxamides have been investigated for fungicidal and insecticidal properties.[11]

-

Organic Synthesis: As a synthetic intermediate, the molecule offers three distinct handles for further elaboration:

-

The Ester: Can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methoxyphenyl)cyclopropanecarboxylic acid[12], which can then be converted to amides, ketones, or other functional groups.

-

The Aromatic Ring: The electron-rich nature of the methoxy-substituted ring allows for electrophilic aromatic substitution reactions to introduce further diversity.

-

The Cyclopropane Ring: Can undergo ring-opening reactions under specific conditions to yield more complex acyclic structures.

-

Safety, Handling, and Disposal

-

Hazard Identification:

-

Precautionary Measures & PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][15]

-

Handling: Avoid breathing vapor or mist. Wash hands thoroughly after handling.[15]

-

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

-

-

Storage and Disposal:

Visualization of Laboratory Safety Workflow

Caption: Standard protocol for safe chemical handling in a laboratory setting.

Conclusion

This compound stands as a molecule of significant utility for the modern chemist. Its well-defined structure, accessible synthetic routes, and versatile functional handles make it a valuable building block for creating molecular complexity. For medicinal chemists, it offers a scaffold that blends the unique conformational and metabolic advantages of the cyclopropane ring with the electronically tunable nature of the methoxyphenyl group. A thorough understanding of its synthesis, characterization, and safe handling protocols, as outlined in this guide, is essential for unlocking its full potential in research and development endeavors.

References

-

PubChemLite. This compound (C13H16O3). [Link]

-

RSC Publishing. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. [Link]

-

PrepChem.com. Synthesis of Ethyl 2-(3,4-methylenedioxybenzoyl)-3-(3,4,5-trimethoxyphenyl)cyclopropane carboxylate (XIIIa). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

PubChem. Ethyl 1

4-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. [Link] -

PubChem. This compound. [Link]

-

PubChem. Ethyl 4-methoxyphenylacetate. [Link]

-

PubChem. Ethyl cyclopropanecarboxylate. [Link]

-

PubChem. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

-

Langlet, T., et al. (2022). Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. ResearchGate. [Link]

-

RSC Publishing. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]

-

IUCr Journals. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. [Link]

-

University of Rochester. Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. [Link]

-

RSC Publishing. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. [Link]

-

PubMed. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. [Link]

-

Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

-

NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. [Link]

-

SpectraBase. 2-(N-Benzyl-N-methylamino)-1-(4-methoxyphenyl)ethyl-N',N'-diisopropylcarbamate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. (1RS,2RS)-Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

MDPI. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. [Link]

-

ResearchGate. ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. [Link]

-

PubMed. Pyrethroid-like biological activity of compounds lacking cyclopropane and ester groupings. [Link]

-

ResearchGate. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. [Link]

Sources

- 1. CAS 6142-64-9: ethyl 2-(4-methoxyphenyl)cyclopropanecarbox… [cymitquimica.com]

- 2. 6142-64-9|trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C13H16O3) [pubchemlite.lcsb.uni.lu]

- 4. ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sas.rochester.edu [sas.rochester.edu]

- 9. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrethroid-like biological activity of compounds lacking cyclopropane and ester groupings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (CAS 6142-64-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, explore validated synthetic pathways with detailed mechanistic insights, and discuss its applications as a structural motif in drug discovery. The document highlights the strategic importance of the cyclopropane ring, a privileged scaffold that imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Methodologies for its synthesis, including rhodium-catalyzed and Simmons-Smith cyclopropanation, are presented with step-by-step protocols and workflow visualizations to ensure practical utility for researchers in the field.

Introduction: The Significance of a Strained Scaffold

This compound (CAS 6142-64-9) is an organic compound featuring a cyclopropane ring substituted with an ethyl ester and a 4-methoxyphenyl group.[3] While a seemingly simple molecule, its true value lies in the unique properties conferred by the three-membered cyclopropane ring. In the landscape of drug discovery, the cyclopropane motif is a highly sought-after design element.[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for biological targets.[2]

Furthermore, the strained ring system offers a distinct electronic character, intermediate between that of an alkene and a gem-dimethyl group, and often improves metabolic stability by being resistant to common metabolic degradation pathways.[1][2] These attributes make cyclopropane-containing building blocks, such as the topic compound, invaluable for developing next-generation therapeutics with fine-tuned pharmacological profiles.[4][5] This guide serves as a senior-level resource for understanding and utilizing this potent chemical scaffold.

Physicochemical and Spectroscopic Profile

The compound is typically a colorless to pale yellow liquid or a white to yellow solid, with moderate volatility and good solubility in common organic solvents.[3][6] Its identity and purity are confirmed through a combination of spectroscopic and physical data.

| Property | Value | Source |

| CAS Number | 6142-64-9 | [3][7] |

| Molecular Formula | C₁₃H₁₆O₃ | [3][8] |

| Molecular Weight | 220.27 g/mol | [6][9] |

| Appearance | White to Yellow Solid | [6] |

| InChI Key | LNIFCHLLDTWCIH-UHFFFAOYSA-N | [8] |

| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [3][8] |

| Predicted XlogP | 2.3 | [8] |

| Storage Temperature | Room temperature | [6] |

Spectroscopic Data Insights:

-

Mass Spectrometry: Predicted collision cross-section data for various adducts, such as [M+H]⁺ (m/z 221.11722) and [M+Na]⁺ (m/z 243.09916), are available for compound identification via mass spectrometry.[8]

-

NMR Spectroscopy: While specific spectra for this exact compound are proprietary, the expected ¹H-NMR spectrum would show characteristic signals for the ethoxy group (a triplet and quartet), aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, and complex multiplets for the diastereotopic protons on the cyclopropane ring.

Synthesis and Mechanistic Pathways

The construction of the strained cyclopropane ring is the central challenge in synthesizing this molecule. Two predominant and reliable strategies are the transition-metal-catalyzed cyclopropanation of an alkene and the Simmons-Smith reaction.

Rhodium-Catalyzed Cyclopropanation

This is one of the most efficient methods for synthesizing substituted cyclopropanes. The reaction proceeds via the catalytic decomposition of a diazo compound in the presence of an alkene. For the title compound, this involves the reaction of 4-methoxystyrene with ethyl diazoacetate, catalyzed by a dirhodium(II) complex.[10]

Causality and Mechanistic Insight: The dirhodium tetracarboxylate catalyst is crucial as it reacts with ethyl diazoacetate to form a rhodium carbenoid intermediate after the loss of N₂ gas.[11] This electrophilic carbenoid is then transferred to the electron-rich double bond of 4-methoxystyrene. The reaction proceeds through a concerted, though often asynchronous, transition state to form the cyclopropane ring.[11] The use of chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, can achieve high levels of enantioselectivity, which is critical in drug development.[11][12]

Caption: Rhodium-Catalyzed Cyclopropanation Workflow.

Experimental Protocol: Rhodium-Catalyzed Synthesis

-

To a stirred solution of 4-methoxystyrene (1.0 eq) and the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise via a syringe pump over 4-6 hours.

-

Maintain the reaction temperature at 25 °C. The slow addition is critical to keep the concentration of the diazo compound low, preventing dimerization and other side reactions.

-

Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic, stereospecific method that converts alkenes into cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[13][14][15] A common modification, known as the Furukawa reagent, uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often leading to better yields and reproducibility.[13][15] This reaction is highly valued for its reliability and functional group tolerance.[15]

Causality and Mechanistic Insight: The reaction mechanism involves the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid species on the surface of the zinc. This carbenoid is then delivered to the alkene in a concerted fashion, meaning the two new carbon-carbon bonds are formed simultaneously.[14] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For this synthesis, the starting material would be ethyl (E)-3-(4-methoxyphenyl)acrylate. The carbenoid adds to the double bond to form the desired product.

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 6142-64-9: ethyl 2-(4-methoxyphenyl)cyclopropanecarbox… [cymitquimica.com]

- 4. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]

- 5. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 6. TRANS-ETHYL 2-(4-METHOXYPHENYL)CYCLOPROPANECARBOXYLATE | 6142-64-9 [sigmaaldrich.com]

- 7. 6142-64-9|trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C13H16O3) [pubchemlite.lcsb.uni.lu]

- 9. This compound | C13H16O3 | CID 244562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 15. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]

"Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate" molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Abstract: This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in medicinal chemistry and organic synthesis. We delve into the intricacies of its molecular architecture, including stereochemical considerations, and present a detailed examination of the spectroscopic data that underpins its structural confirmation. Furthermore, this document outlines robust, field-proven synthetic methodologies, explaining the mechanistic causality behind these protocols. The guide synthesizes this information to highlight the compound's relevance and potential applications for researchers, scientists, and drug development professionals, grounding all technical claims in authoritative references.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a strained three-membered carbocycle, is a privileged structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties and inherent three-dimensionality allow it to serve as a versatile bioisostere, often replacing larger or more flexible groups to enhance metabolic stability, improve target binding potency, and optimize pharmacokinetic profiles.[3] this compound embodies this principle, integrating the rigid cyclopropane scaffold with a pharmacophoric 4-methoxyphenyl group and an ethyl ester handle, making it a valuable building block for complex molecular synthesis.[4][5] The presence of the methoxy group can enhance lipophilicity, potentially influencing the molecule's interaction with biological systems, while the ester provides a convenient point for further chemical modification.[4] This guide serves to elucidate the core structural and chemical nature of this compound.

Molecular Structure & Physicochemical Properties

Structural Elucidation

This compound is an organic compound featuring a cyclopropane ring substituted with an ethyl carboxylate group and a 4-methoxyphenyl (anisole) group at adjacent positions.[4] The molecular formula is C₁₃H₁₆O₃.[4]

A critical aspect of its structure is stereoisomerism. Due to the two substituents on the cyclopropane ring, the molecule can exist as cis and trans diastereomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers ((1R,2R), (1S,2S) for trans and (1R,2S), (1S,2R) for cis). The specific stereochemistry is a crucial determinant of biological activity, making stereoselective synthesis a paramount concern in its application.[2]

Caption: 2D representation of this compound.

Physicochemical Data

The compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents.[4] Its properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₃ | [4],[6],[7] |

| Molecular Weight | 220.26 g/mol | [4],[8] |

| Appearance | Colorless to pale yellow liquid | [4] |

| CAS Number | 6142-64-9 (trans-isomer) | [4],[9] |

| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [4],[7] |

| InChI | InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 | [4],[7] |

Spectroscopic Characterization

Confirming the molecular structure of this compound relies on a combination of spectroscopic techniques. The workflow involves synthesis, purification, and subsequent analysis by NMR, MS, and IR spectroscopy to validate the final structure.

Caption: General Synthetic Workflow for Cyclopropanation.

Protocol: Catalytic Cyclopropanation from Ethyl Diazoacetate

This method utilizes a transition metal catalyst (e.g., Rhodium(II) or Copper(II) complexes) to decompose ethyl diazoacetate into a metal carbene, which then adds across the double bond of 4-methoxystyrene. [10] Expertise: The choice of a rhodium catalyst, such as Rh₂(OAc)₄, is deliberate; it is highly efficient for carbene transfer from diazo compounds and often provides good control over the reaction, minimizing side products. [10]The reaction is run in a non-protic solvent like dichloromethane (DCM) to prevent quenching of the reactive carbene intermediate.

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-methoxystyrene (1.5 eq.) and a catalytic amount of Rh₂(OAc)₄ (1-2 mol%).

-

Add anhydrous DCM to dissolve the reagents.

-

Prepare a solution of ethyl diazoacetate (1.0 eq.) in anhydrous DCM.

-

Add the ethyl diazoacetate solution dropwise to the stirring reaction mixture at room temperature over 30-60 minutes.

-

Self-Validation: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing its hazardous decomposition and dimerization.

-

-

Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the cis and trans isomers of this compound.

Alternative Protocol: Simmons-Smith Reaction

The Simmons-Smith reaction is a classic, stereospecific method for cyclopropanation that uses an organozinc carbenoid (iodomethyl)zinc iodide. [11] Expertise: This reaction is valued for its reliability and stereospecificity; the configuration of the starting alkene is preserved in the cyclopropane product. [11]The reaction proceeds via a concerted "butterfly" transition state where the methylene group is delivered to one face of the double bond. [2]The Furukawa modification, using diethylzinc (Et₂Zn) instead of a zinc-copper couple, often provides higher reactivity and better yields. Methodology:

-

To a flame-dried flask under an inert atmosphere, add diethylzinc (1.1 eq., as a solution in hexanes).

-

Cool the flask to 0 °C and add anhydrous DCM.

-

Add diiodomethane (1.1 eq.) dropwise to the solution and stir for 30 minutes at 0 °C to form the carbenoid reagent.

-

Add a solution of 4-methoxystyrene (1.0 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Self-Validation: The reaction progress can be monitored by quenching small aliquots and analyzing via GC-MS.

-

-

Carefully quench the reaction at 0 °C by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the product.

Relevance in Drug Discovery and Development

The structural features of this compound make it a compelling scaffold for medicinal chemistry.

-

Structural Rigidity and Conformational Constraint: The cyclopropane ring locks the relative orientation of the phenyl ring and the ester group. This conformational rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. [1][3]* Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to unsaturated or flexible alkyl chains, which can improve a drug candidate's half-life. [3]* Modulation of Physicochemical Properties: As a "lipophilic hydrogen bond acceptor," the cyclopropane ring can influence properties like solubility and membrane permeability. The 4-methoxy group further increases lipophilicity, which can be crucial for crossing biological barriers like the blood-brain barrier. [3][4]* Synthetic Handle: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid or converted to amides, alcohols, and other functional groups, providing a versatile entry point for creating libraries of analogues for structure-activity relationship (SAR) studies. [12] Compounds containing the 2-arylcyclopropanecarboxylate core are investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. [13][14]

Conclusion

This compound is a molecule whose structural simplicity belies its chemical and pharmaceutical significance. Its architecture, defined by the stereochemically rich cyclopropane ring, provides a rigid and metabolically robust scaffold. The identity of this structure is unequivocally confirmed through a combination of NMR, IR, and mass spectrometry techniques. Robust synthetic routes, primarily through catalytic carbene addition or the Simmons-Smith reaction, allow for its efficient and controlled preparation. As a versatile intermediate, this compound offers immense potential for the development of novel therapeutics, embodying the strategic use of strained ring systems in modern drug design.

References

- CymitQuimica. (n.d.). CAS 6142-64-9: ethyl 2-(4-methoxyphenyl)

-

Zhang, Y., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. Available at: [Link]

- Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.

-

Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H16O3). Retrieved from [Link]

-

ResearchGate. (n.d.). State of the art for the asymmetric cyclopropanation from EDA. Retrieved from [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-(3,4-methylenedioxybenzoyl)-3-(3,4,5-trimethoxyphenyl)cyclopropane carboxylate (XIIIa). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

-

Berger, K. E., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Available at: [Link]

-

NIH. (2019). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available at: [Link]

-

Gesher. (n.d.). The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

NIH. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Available at: [Link]

-

RSC Publishing. (n.d.). Asymmetric cyclopropanation via an electro-organocatalytic cascade. Retrieved from [Link]

-

Arquivo Público do Estado de Santa Catarina. (1992). Diário Oficial. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

-

NIH. (2024). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). (1RS,2RS)-Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link]

-

NIH. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

-

NIH. (n.d.). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity (2nd Edition). Retrieved from [Link]

Sources

- 1. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 6142-64-9: ethyl 2-(4-methoxyphenyl)cyclopropanecarbox… [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C13H16O3 | CID 244562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C13H16O3) [pubchemlite.lcsb.uni.lu]

- 8. ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE | 98017-60-8 [amp.chemicalbook.com]

- 9. 6142-64-9|trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate" synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, prized for its unique conformational properties and metabolic stability. This compound, a functionalized cyclopropane, serves as a valuable building block for more complex pharmaceutical agents. This technical guide provides an in-depth analysis of the primary synthetic precursors and methodologies for its synthesis. We will explore the mechanistic underpinnings of key cyclopropanation strategies, offer detailed experimental protocols, and present a comparative overview of catalytic systems. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of the Cyclopropane Ring

The three-membered carbocyclic ring of cyclopropane imparts significant ring strain (approximately 27 kcal/mol), leading to unique electronic properties where the C-C bonds exhibit partial π-character.[1] This feature allows cyclopropane rings to act as bioisosteres for double bonds or as conformationally restricted linkers in drug molecules. The title compound, this compound, incorporates this valuable scaffold functionalized with an electron-donating methoxy group and an ester handle, making it a versatile intermediate for further chemical elaboration.

Primary Synthetic Pathway: Catalytic Cyclopropanation

The most direct and widely employed route to this compound involves the reaction between an alkene and a diazo compound, which serves as a carbene precursor.[2][3]

Core Precursors:

-

4-Methoxystyrene: This commercially available styrene derivative provides the aromatic (4-methoxyphenyl) portion of the target molecule. Its electron-rich double bond is highly susceptible to electrophilic attack by carbene or carbenoid species.[4]

-

Ethyl Diazoacetate (EDA): EDA is the quintessential carbene precursor for this transformation. Upon decomposition, it releases dinitrogen gas (N₂) and generates an ethyl-α-carboxycarbene intermediate, which then adds across the double bond of 4-methoxystyrene.[3]

The overall transformation is a formal [2+1] cycloaddition, efficiently constructing the cyclopropane ring.

Sources

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropane ring has emerged as a bioisostere of choice, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties. This guide provides a comprehensive technical overview of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a versatile synthetic building block that serves as a gateway to a diverse array of complex molecular architectures, particularly in the realm of medicinal chemistry. We will delve into its synthesis, reactivity, and application, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Profile

This compound is a colorless to pale yellow liquid that is soluble in common organic solvents. Its structure, featuring a donor-acceptor cyclopropane ring, is the foundation of its unique reactivity. The electron-donating methoxy group on the phenyl ring and the electron-withdrawing ethyl ester group create a polarized system that is amenable to a variety of chemical transformations.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| CAS Number | 98017-60-8 (for mixture of isomers) |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in common organic solvents |

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization. The following data is a composite representation based on typical values for structurally similar compounds.

Table 2: Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (d, J = 8.4 Hz, 2H), 6.84 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H), 3.79 (s, 3H), 2.50-2.45 (m, 1H), 1.85-1.80 (m, 1H), 1.60-1.55 (m, 1H), 1.23 (t, J = 7.1 Hz, 3H), 1.20-1.15 (m, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.5, 158.5, 132.5, 129.0, 114.0, 60.5, 55.3, 27.0, 24.0, 16.0, 14.2 |

| IR (neat) | νmax 2980, 1725, 1610, 1515, 1250, 1180 cm⁻¹ |

| MS (ESI) | m/z 221.1 [M+H]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate. This reaction proceeds via a rhodium-carbene intermediate, which then reacts with the alkene to form the cyclopropane ring. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction, with the trans-isomer being the thermodynamically more stable product.

Caption: Rhodium-catalyzed synthesis of the target compound.

Experimental Protocol: Synthesis of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

This protocol is a representative procedure for the rhodium-catalyzed cyclopropanation of 4-methoxystyrene.

Materials:

-

4-Methoxystyrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 4-methoxystyrene (1.0 equiv) and rhodium(II) acetate dimer (0.01 equiv) in anhydrous dichloromethane (0.1 M) at room temperature, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane (0.5 M) dropwise over a period of 4 hours using a syringe pump.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford trans-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate.

Reactivity and Synthetic Potential: A Versatile Scaffold

The synthetic utility of this compound lies in the diverse reactivity of its functional groups and the strained cyclopropane ring.

Ring-Opening Reactions

The donor-acceptor nature of the cyclopropane ring makes it susceptible to nucleophilic ring-opening reactions, providing access to a variety of functionalized acyclic compounds. This transformation is often facilitated by Lewis or Brønsted acids. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents and the reaction conditions.

Caption: General scheme for ring-opening reactions.

Ester Modification: Gateway to Amides and Carboxylic Acids

The ethyl ester functionality provides a handle for further synthetic modifications. Hydrolysis of the ester, typically under basic conditions using reagents like lithium hydroxide, affords the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a critical transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol: Hydrolysis to 2-(4-Methoxyphenyl)cyclopropanecarboxylic Acid

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 equiv) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)cyclopropanecarboxylic acid.

Experimental Protocol: Amide Coupling

Materials:

-

2-(4-Methoxyphenyl)cyclopropanecarboxylic acid

-

Amine of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-(4-methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF, add NHS (1.2 equiv) and EDC (1.2 equiv).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equiv) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by diluting with ethyl acetate and washing with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Drug Discovery: The Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Analog

The true value of a synthetic building block is demonstrated through its application in the synthesis of biologically active molecules. The trans-2-aryl-cyclopropylamine scaffold is a key pharmacophore in a number of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the treatment of type 2 diabetes. The following scheme outlines a plausible synthetic route to a DPP-IV inhibitor analog, showcasing the utility of this compound.

Caption: Synthetic pathway to a DPP-IV inhibitor analog.

This multi-step synthesis begins with the hydrolysis of the starting ester to the corresponding carboxylic acid. The carboxylic acid is then converted to the primary amine via a Curtius rearrangement. Finally, amide coupling of the cyclopropylamine with a suitable heterocyclic carboxylic acid yields the target DPP-IV inhibitor analog. The trans-stereochemistry of the cyclopropane ring is crucial for optimal binding to the enzyme's active site.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups and the inherent strain of the cyclopropane ring, provides a gateway to a wide range of complex molecular architectures. The ability to readily convert this building block into key pharmacophores, such as the trans-2-aryl-cyclopropylamine moiety, underscores its importance for the development of novel therapeutics. The detailed protocols and synthetic strategies outlined in this guide are intended to provide researchers with the practical knowledge and confidence to effectively utilize this valuable synthetic tool in their own drug discovery and development programs.

References

-

Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed cyclopropanation reactions. Journal of Organometallic Chemistry, 624(1-2), 24-33. [Link]

- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.

-

Tsai, T. Y., et al. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 17(6), 2388-2399. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

-

Moran, J., et al. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances, 10(51), 30685-30704. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(20), 9343-9358. [Link]

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate: A Structural Analysis of Potential Biological Activity

An In-Depth Technical Guide

Executive Summary

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a small molecule whose biological profile is not extensively documented in public literature. However, a detailed analysis of its constituent chemical moieties—the cyclopropane ring, the 4-methoxyphenyl group, and the ethyl ester—provides a strong basis for hypothesizing its potential therapeutic activities. The cyclopropane motif is a well-established component in medicinal chemistry, known for imparting rigidity, metabolic stability, and unique electronic properties that drive a range of biological effects including anticancer, antimicrobial, and neurological activities.[1][2] The 4-methoxyphenyl group is also a privileged scaffold, present in numerous FDA-approved drugs, where it often contributes to target binding and favorable pharmacokinetic properties.[3] This guide synthesizes information from structurally related compounds to build a data-driven rationale for investigating this molecule in several key therapeutic areas: central nervous system (CNS) disorders, inflammation, and oncology. We present detailed, actionable experimental workflows and protocols to systematically evaluate these hypotheses, providing a roadmap for future research and development.

Introduction and Physicochemical Profile

This compound is a carbocyclic compound featuring a phenyl ring substituted with a methoxy group, linked to an ethyl cyclopropanecarboxylate core. While specific biological data for this exact molecule is sparse, its structural components are prevalent in a multitude of biologically active agents.[1][3] The cyclopropane ring, a strained three-membered carbocycle, is of particular interest. It can act as a bioisosteric replacement for a double bond or a gem-dimethyl group, offering a rigid conformational constraint that can enhance binding affinity to biological targets.[2] This guide aims to deconstruct the molecule's structure to predict its pharmacological potential and to provide robust, validated protocols for experimental verification.

1.1 Chemical and Physical Properties

The fundamental properties of the molecule are summarized below. These values are critical for designing experiments, including formulation for in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | PubChem[4] |

| Molecular Weight | 220.26 g/mol | PubChem[5] |

| IUPAC Name | ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | PubChem[5] |

| XlogP (Predicted) | 2.3 | PubChem[5] |

| Monoisotopic Mass | 220.10994 Da | PubChem[5] |

| Synthesis Route | From Ethyl diazoacetate and 4-Methoxystyrene | Chemicalbook[6] |

Hypothesized Biological Activities and Mechanistic Rationale

The therapeutic potential of this compound can be inferred by examining the known activities of compounds containing its key structural motifs.

2.1 Central Nervous System (CNS) Activity

Rationale: The cyclopropane scaffold is a cornerstone of several CNS-active compounds.[7] Cyclopropane itself is known to be an N-methyl-D-aspartate (NMDA) receptor antagonist.[8] Furthermore, derivatives of 1-aminocyclopropanecarboxylic acid (ACC) are potent and selective ligands for the glycine modulatory site of the NMDA receptor, highlighting the ring's utility in neurochemical studies.[2][9] The 4-methoxyphenyl group is also present in numerous CNS drugs, including the antidepressant Venlafaxine and the nootropic Aniracetam.[10] A related compound, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, shows high affinity for the 5-HT(1A) receptor, a key target in anxiety and depression.[11]

Potential Mechanisms:

-

NMDA Receptor Modulation: The compound could act as an antagonist or a modulator at the NMDA receptor complex, influencing synaptic plasticity and neuronal excitability.

-

Monoamine Reuptake Inhibition: The overall structure may allow it to interact with serotonin, norepinephrine, or dopamine transporters.

-

5-HT Receptor Agonism/Antagonism: Interaction with various serotonin receptor subtypes is plausible.

2.2 Anti-inflammatory Activity

Rationale: A structurally analogous compound, ethyl-p-methoxycinnamate, which lacks the cyclopropane ring but shares the ethyl ester and 4-methoxyphenyl group, has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[12] Other molecules containing the 4-methoxyphenyl moiety have also shown pronounced anti-inflammatory activity in vivo.[13] A study on a different derivative, ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, also reported in-vitro anti-inflammatory activity.[14]

Potential Mechanisms:

-

COX-1/COX-2 Inhibition: The compound may fit into the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[12]

-

Modulation of Inflammatory Cytokines: It could potentially suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in immune cells.

2.3 Anticancer Activity

Rationale: Cyclopropane-containing drugs have been reported to exhibit cytotoxicity and inhibitory activity against key oncology targets such as the MET receptor tyrosine kinase, VEGFR-2, and EGFR.[1][15][16] The unique electronic nature and strained bonds of the cyclopropane ring can lead to covalent interactions with biological targets.[2] Additionally, compounds featuring a 4-methoxyphenyl group have been designed as inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, which are critical for cell cycle regulation.[17]

Potential Mechanisms:

-

Kinase Inhibition: The molecule could act as an ATP-competitive or allosteric inhibitor of protein kinases involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: It may trigger programmed cell death by interacting with components of the apoptotic cascade.

-

Cell Cycle Arrest: The compound could halt the cell cycle at checkpoints like G1/S or G2/M, preventing cancer cell division.[17]

Proposed Experimental Workflows and Protocols

To systematically validate the hypothesized biological activities, a tiered screening approach is recommended. This ensures that resources are allocated efficiently, starting with broad, high-throughput assays and progressing to more complex, mechanism-of-action studies.

3.1 General Screening Cascade

The following workflow provides a logical progression for the initial investigation of this compound.

Caption: A tiered experimental workflow for evaluating potential biological activity.

3.2 Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a self-validating system to determine the compound's inhibitory activity against cyclooxygenase enzymes.

Objective: To quantify the IC₅₀ value of this compound against human COX-1 and COX-2.

Materials:

-

COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar).

-

Recombinant human COX-1 and COX-2 enzymes.

-

Heme.

-

Arachidonic Acid (substrate).

-

Test Compound (dissolved in DMSO).

-

Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

-

96-well microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create a serial dilution of the test compound in DMSO, typically from 100 µM to 1 nM.

-

Enzyme Preparation: On ice, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells of a 96-well plate.

-

Compound Addition: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubation: Gently shake the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for establishing equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Incubation and Detection: Incubate the plate for a further 10 minutes at room temperature. The reaction product (PGG₂) is measured colorimetrically according to the kit's protocol, typically at a wavelength of 590-620 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Self-Validation System: The inclusion of selective COX-1 and COX-2 inhibitors (SC-560, Celecoxib) serves as an internal validation. Expected results for these controls confirm that the assay is performing correctly, thereby ensuring the trustworthiness of the data generated for the test compound.

3.3 Protocol: MTT Cell Viability Assay

This protocol assesses the general cytotoxicity or anti-proliferative effects of the compound on a cancer cell line (e.g., HeLa, MCF-7).

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compound.

Materials:

-

Selected cancer cell line.

-

Complete culture medium (e.g., DMEM + 10% FBS).

-

Test Compound (dissolved in DMSO).

-

Doxorubicin (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., acidified isopropanol).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or controls. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration and determine the GI₅₀ value using non-linear regression.

Synthesis and SAR Derivatization Strategy

A key aspect of drug development is understanding the structure-activity relationship (SAR). A focused library of analogues can be synthesized to probe the importance of each functional group.

Known Synthesis: The parent compound can be synthesized from 4-methoxystyrene and ethyl diazoacetate.[6]

Proposed Derivatization: A logical strategy would be to modify the two primary handles: the phenyl ring substituent and the ester group. This allows for systematic exploration of electronic, steric, and pharmacokinetic properties.

Caption: A proposed derivatization strategy to probe structure-activity relationships.

Conclusion

While this compound is an understudied molecule, a rigorous, structure-based analysis of its components strongly suggests a high potential for biological activity. The presence of the cyclopropane ring and the 4-methoxyphenyl group—both privileged structures in medicinal chemistry—provides a compelling rationale for its investigation as a modulator of CNS, inflammatory, and oncogenic pathways. The experimental workflows and specific protocols detailed in this guide offer a clear, logical, and scientifically sound path forward for researchers. Systematic screening, guided by the hypotheses presented herein, will be crucial to unlocking the therapeutic potential of this promising chemical scaffold.

References

-

Wikipedia. Cyclopropane. [Link]

-

ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

-

PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

R Discovery. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

PubChem. Ethyl trans-2-phenylcyclopropanecarboxylate. [Link]

-

PubChem. This compound. [Link]

-

PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

-

PubChem. Ethyl 2-phenylcyclopropane-1-carboxylate. [Link]

- Google Patents.

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

PubChem. ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. [Link]

-

PubChem. ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. [Link]

-

PrepChem.com. Synthesis of Ethyl 2-(3,4-methylenedioxybenzoyl)-3-(3,4,5-trimethoxyphenyl)cyclopropane carboxylate (XIIIa). [Link]

-

MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

MDPI. The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. [Link]

-

PubChemLite. This compound (C13H16O3). [Link]

-

Wikipedia. Category:4-Methoxyphenyl compounds. [Link]

-

PubMed. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. [Link]

-

MDPI. The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo. [Link]

-

MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

ResearchGate. ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. [Link]

-

MDPI. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H16O3 | CID 244562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H16O3) [pubchemlite.lcsb.uni.lu]

- 6. ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropane - Wikipedia [en.wikipedia.org]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 10. Category:4-Methoxyphenyl compounds - Wikipedia [en.wikipedia.org]

- 11. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. mdpi.com [mdpi.com]

The Strategic Role of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs available to medicinal chemists, the arylcyclopropane unit has emerged as a particularly valuable building block. This guide provides an in-depth technical exploration of a representative of this class, Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, delving into its synthesis, stereochemical considerations, and its significance as a versatile intermediate in the design of bioactive molecules. By examining the distinct contributions of its constituent parts—the cyclopropane ring and the 4-methoxyphenyl group—we aim to provide a comprehensive understanding of its potential in medicinal chemistry.

The Architectural Significance of the Arylcyclopropane Scaffold

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by the unique physicochemical properties of this three-membered carbocycle. The inherent ring strain and rigidity of the cyclopropane moiety can profoundly influence the three-dimensional conformation of a molecule.[1][2] This conformational constraint can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[2]

Furthermore, the cyclopropane ring is known to improve the metabolic stability of drug candidates.[1][2] It is generally more resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, compared to more flexible linear alkyl chains.[1] This enhanced stability can lead to a longer in vivo half-life, a critical factor in optimizing dosing regimens and improving patient compliance.[2] The cyclopropyl group can also modulate a molecule's physicochemical properties, such as lipophilicity and membrane permeability, which are crucial for oral bioavailability and distribution within the body.[3]

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is paramount in assessing its drug-like potential. For this compound, the following properties are noteworthy:

| Property | Value/Information | Source |

| Molecular Formula | C13H16O3 | [4] |

| Molecular Weight | 220.26 g/mol | [4] |

| Predicted XlogP | 2.3 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

The predicted XlogP of 2.3 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, as it can facilitate membrane permeability without causing significant issues with aqueous solubility.

The Influence of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group is a common feature in a vast number of biologically active compounds and approved drugs.[6][7] Its presence in the this compound scaffold imparts several key characteristics:

-

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic properties of the adjacent phenyl ring and, by extension, the entire molecule. This can be critical for interactions with biological targets, such as through pi-stacking or cation-pi interactions.

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[6]

-

Metabolic Considerations: The methoxy group can be a site of metabolism, typically through O-demethylation. This can be a strategic consideration in prodrug design or in modulating the pharmacokinetic profile of a compound.[8]

-

Physicochemical Properties: The methoxy group can influence a molecule's solubility, lipophilicity, and crystal packing.[6][7]

The strategic placement of the methoxy group at the para position of the phenyl ring is a common tactic in medicinal chemistry to optimize these effects and explore structure-activity relationships (SAR).

Stereochemistry: A Critical Determinant of Biological Activity

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Synthetic Strategies: Accessing the Core Scaffold and its Stereoisomers

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the cyclopropanation of an electron-deficient alkene.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Stereoselective Synthesis

Accessing specific stereoisomers of this compound requires the use of enantioselective synthetic methods. This is a crucial step for any medicinal chemistry program aiming to develop a chiral drug candidate.

Key Approaches to Enantioselective Synthesis:

-

Chiral Catalysis: The use of chiral transition metal catalysts (e.g., those based on rhodium or copper with chiral ligands) in the cyclopropanation reaction can induce asymmetry and favor the formation of one enantiomer over the other.[9][10]

-

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then removed in a subsequent step.

-

Enzymatic Resolution: A racemic mixture of the final product or a synthetic intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.[11][12]

Detailed Protocol: Asymmetric Cyclopropanation (Illustrative)

The following is a representative, non-validated protocol illustrating the principles of an asymmetric cyclopropanation reaction.

Objective: To synthesize an enantiomerically enriched sample of this compound.

Materials:

-

4-Methoxystyrene

-

Ethyl diazoacetate

-

Chiral Rhodium(II) catalyst (e.g., Rh2(S-DOSP)4)

-

Dichloromethane (anhydrous)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

To a solution of the chiral rhodium(II) catalyst (1 mol%) in anhydrous dichloromethane at room temperature is added 4-methoxystyrene (1.2 equivalents).

-

A solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over a period of 4-6 hours using a syringe pump.

-

The reaction mixture is stirred at room temperature for an additional 12 hours after the addition is complete.

-

The solvent is removed under reduced pressure.

-